molecular formula C14H14N2O3S B2921253 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid CAS No. 306280-68-2

5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid

Cat. No. B2921253
M. Wt: 290.34
InChI Key: UXAHOAJABZHDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid” is a chemical compound that likely contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid. For instance, the synthesis of W(CO)5 complexes of similar compounds shows potential in developing new IR-detectable metal–carbonyl tracers for amino functions, indicating the utility in bioconjugation and labeling studies (Kowalski et al., 2009). This work underlines the importance of these compounds in enhancing detection and analysis techniques in biochemical research.

Biological Activity

Several studies have focused on exploring the biological activities of compounds structurally related to 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid. For example, compounds with similar structures have been investigated for their anticonvulsant activities, indicating the potential for therapeutic applications in treating seizure disorders (Agarwal et al., 2006). This highlights the compound's relevance in medicinal chemistry and drug development.

Antiviral and Anti-inflammatory Applications

Research on structurally related compounds has also revealed antiviral and anti-inflammatory properties. For instance, novel inhibitors of human rhinovirus have been developed, showcasing the compound's potential in antiviral therapy (Patick et al., 2005). Additionally, studies on pyrimidine derivatives indicate anti-inflammatory and analgesic activities, further underscoring the compound's utility in developing new treatments for inflammation and pain (Sondhi et al., 2005).

Metabolism and Enzyme Cofactor Roles

Research on lipoic acid, a compound related in structure and function, provides insights into its roles in cellular metabolism and as an enzyme cofactor in various organisms, including microbial pathogens. This highlights the broader significance of compounds like 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid in understanding and manipulating metabolic pathways for therapeutic and biotechnological applications (Spalding & Prigge, 2010).

properties

IUPAC Name

5-oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-12(7-4-8-13(18)19)16-14-15-11(9-20-14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHOAJABZHDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.